Pipequaline

Vue d'ensemble

Description

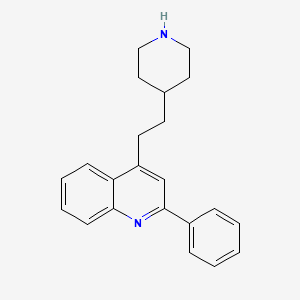

La pipéqualine, également connue sous son nom de code de développement PK-8165, est un médicament anxiolytique qui n’a jamais été commercialisé. Elle possède une structure chimique unique qui n’est pas étroitement liée à d’autres médicaments de son type. La pipéqualine a un profil pharmacologique similaire à celui de la famille des benzodiazépines, mais avec des propriétés principalement anxiolytiques et très peu d’effets sédatifs, amnésiques ou anticonvulsivants. Elle agit comme un agoniste partiel non sélectif des récepteurs GABA A .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de la pipéqualine ne sont pas largement documentées dans les sources accessibles au public. On sait que la pipéqualine est un dérivé de la quinoléine. La préparation des dérivés de la quinoléine implique généralement la synthèse de Skraup, la réaction de Doebner-Miller ou la synthèse de Friedländer. Ces méthodes impliquent la condensation de dérivés de l’aniline avec des composés carbonylés en milieu acide .

Analyse Des Réactions Chimiques

La pipéqualine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l’hydroxyde, le cyanure).

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La pipéqualine est principalement utilisée dans la recherche scientifique en raison de ses propriétés anxiolytiques sans effets sédatifs importants. Elle a été étudiée pour son potentiel à réduire les réactions aux situations stressantes et ses effets sur la mémoire lorsqu’elle est utilisée seule ou en combinaison avec d’autres médicaments comme le diazépam . De plus, la structure chimique unique de la pipéqualine et son profil pharmacologique en font un outil précieux pour étudier le récepteur GABA A et son rôle dans l’anxiété et d’autres affections neurologiques .

Applications De Recherche Scientifique

Introduction to Pipequaline

This compound, also known by its developmental code name PK-8165, is a quinoline derivative that has been primarily studied for its anxiolytic properties. Although it was never marketed, its unique chemical structure and pharmacological profile offer significant insights into potential applications in scientific research. Unlike traditional benzodiazepines, this compound exhibits minimal sedative effects while providing anxiolytic benefits, making it a subject of interest in various experimental settings.

Chemical Properties and Mechanism of Action

This compound acts as a partial agonist at the GABA A receptor, which is crucial for inhibitory neurotransmission in the brain. This mechanism allows it to reduce anxiety without inducing sedation or amnesia, distinguishing it from many other anxiolytics. Its binding affinity to plasma proteins such as human serum albumin and alpha-1-acid glycoprotein further influences its pharmacokinetics and therapeutic potential.

Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Quinoline derivative |

| Mechanism of Action | Non-selective GABA A receptor partial agonist |

| Pharmacological Profile | Anxiolytic with minimal sedative and anticonvulsant effects |

| Binding Affinity | High affinity for plasma proteins, influencing distribution and efficacy |

Anxiolytic Studies

This compound has been extensively studied for its anxiolytic effects in animal models. Research has demonstrated that it can effectively reduce anxiety-related behaviors without the sedative side effects commonly associated with benzodiazepines. For example, studies involving microiontophoretic applications have shown that this compound can modulate neuronal activation in response to stressors like kainate and glutamate, indicating its potential role in managing anxiety disorders.

Neuropharmacology

In neuropharmacological studies, this compound's ability to interact with benzodiazepine receptors has been explored. Research indicates that at lower doses, this compound may enhance the effects of other anxiolytics like flurazepam, while higher doses can inhibit these effects. This dual action suggests that this compound could be utilized in combination therapies for more effective anxiety management.

Behavioral Studies

Behavioral assessments in rodent models have highlighted this compound's influence on locomotor activity and exploratory behavior. For instance, administration of varying doses resulted in dose-dependent decreases in motor activity and head-dip responses, providing insights into its anxiolytic efficacy.

Study 1: Anxiolytic Efficacy

A study conducted on rats assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that rats treated with this compound exhibited significantly reduced anxiety compared to control groups, supporting its potential use as an anxiolytic agent.

Study 2: Interaction with Other Drugs

Another investigation focused on the interaction between this compound and traditional benzodiazepines. Findings revealed that low doses of this compound could potentiate the effects of flurazepam, suggesting a synergistic effect that could be beneficial in clinical settings.

Mécanisme D'action

La pipéqualine agit comme un agoniste partiel non sélectif des récepteurs GABA A. Cela signifie qu’elle se lie au récepteur GABA A et l’active, mais pas au même degré qu’un agoniste complet. Cette activation partielle se traduit par des effets anxiolytiques sans sédation, amnésie ou effets anticonvulsivants significatifs. Le récepteur GABA A est un important récepteur de neurotransmetteur inhibiteur dans le cerveau, et son activation entraîne une augmentation de l’influx d’ions chlorure, l’hyperpolarisation des neurones et la réduction de l’excitabilité neuronale .

Comparaison Avec Des Composés Similaires

La pipéqualine est unique en raison de son activité d’agoniste partiel au niveau du récepteur GABA A et de l’absence d’effets sédatifs importants. Les composés similaires comprennent :

Indalpine : Un antidépresseur qui agit également sur le récepteur GABA A.

Viqualine : Un autre médicament anxiolytique avec un profil pharmacologique similaire à celui de la pipéqualine.

Ces composés partagent certaines propriétés pharmacologiques avec la pipéqualine, mais diffèrent par leurs structures chimiques et leurs effets spécifiques sur le récepteur GABA A.

Activité Biologique

Pipequaline, a quinoline derivative with the chemical formula CHN and a CAS number of 80221-58-5, is primarily recognized for its role as a partial agonist of benzodiazepine receptors . This compound exhibits notable anxiolytic properties while demonstrating minimal sedative effects, distinguishing it from traditional benzodiazepines. This article explores the biological activity of this compound through various studies, case analyses, and pharmacological insights.

This compound's structure includes a 2-phenyl-4-(2-(4-piperidyl)ethyl) moiety, which contributes to its unique pharmacological profile. The compound acts as a partial agonist at benzodiazepine receptors, influencing neurotransmitter systems involved in anxiety and mood regulation. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 352.90 g/mol |

| Boiling Point | 489.2 °C |

| Flash Point | 249.7 °C |

| LogP | 5.96480 |

| Polar Surface Area | 24.92 Ų |

Anxiolytic Activity

Research indicates that this compound exhibits significant anxiolytic effects without the associated sedation typical of many benzodiazepines. In behavioral studies, it was shown to effectively reduce anxiety-like behaviors in animal models while maintaining cognitive function. For instance, Debonnel et al. (1987) demonstrated that this compound could modulate hippocampal neuron activity, suggesting its potential in treating anxiety disorders without impairing psychomotor performance .

Anticonvulsant Properties

Additionally, this compound has been classified as an anticonvulsant , which may provide therapeutic avenues for epilepsy treatment. Its mechanism involves modulating GABAergic transmission, similar to other anticonvulsants but with a distinct profile that minimizes sedation .

Case Studies and Clinical Insights

- Behavioral Studies in Rodents : A series of studies conducted on rodent models highlighted this compound's ability to alleviate anxiety symptoms without inducing significant sedation or cognitive impairment. These findings suggest that this compound could be a safer alternative for patients requiring anxiolytic treatment.

- Electrophysiological Studies : Electrophysiological assessments have shown that this compound selectively influences certain neuronal pathways associated with anxiety and mood stabilization. Research by Bradwejn et al. (1985) emphasized its role in modulating cholecystokinin-induced activation of hippocampal neurons .

- Comparative Studies with Benzodiazepines : In comparative studies with traditional benzodiazepines, this compound demonstrated a favorable safety profile, producing fewer side effects related to sedation and cognitive dysfunction . This positions it as a potential candidate for further clinical exploration.

Future Directions and Research Opportunities

Despite its promising profile, this compound has not been marketed or extensively studied in clinical settings, indicating a gap in research that could be addressed through:

- Clinical Trials : Initiating phase I and II clinical trials to evaluate the efficacy and safety of this compound in human subjects.

- Exploration of Combination Therapies : Investigating the potential synergistic effects of this compound with other anxiolytics or antidepressants.

- Mechanistic Studies : Conducting further mechanistic studies to elucidate the specific pathways through which this compound exerts its pharmacological effects.

Propriétés

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEWZCMTSIONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228183 | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-98-1 | |

| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipequaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipequaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pipequaline interact with its target and what are the downstream effects?

A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].

Q2: What is known about the binding of this compound to plasma proteins?

A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].

Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?

A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].

Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?

A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].

Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?

A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.

Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?

A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.

Q7: Does the structure of this compound provide any insight into its activity?

A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q8: What is the metabolic fate of this compound in the body?

A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.